

An In-depth Technical Guide to the Chemical Structure of Clovane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cloven

Cat. No.: B13728577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovane is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.^{[1][2]} First isolated as a product of the acid-catalyzed rearrangement of caryophyllene, **clovane** has garnered interest due to its unique bridged-ring system and its presence in various natural sources.^[3] This technical guide provides a comprehensive overview of the chemical structure of **clovane**, including its detailed stereochemistry, and outlines the experimental and computational methodologies employed in its characterization.

Chemical Structure and Properties

Clovane possesses a complex tricyclic skeleton, formally named (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0^{1,5}]dodec-2-ene.^[1] The structure features a unique fusion of a six-membered ring, a seven-membered ring, and a five-membered ring, creating a rigid and sterically demanding architecture.

Table 1: General Properties of **Clovane**

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄	[1] [2]
Molecular Weight	204.35 g/mol	[1]
IUPAC Name	(1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0 ^{1,5}]dodec-2-ene	[1]
CAS Number	469-92-1	[1]

At present, specific experimentally determined quantitative data for the bond lengths, bond angles, and dihedral angles of **clovene** are not readily available in public databases. Such data would typically be obtained from single-crystal X-ray diffraction analysis. For researchers requiring this level of structural detail, it is recommended to either perform single-crystal X-ray diffraction on a pure sample of **clovene** or to use computational chemistry methods to predict these parameters.

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of **clovene** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules like **clovene**. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

2.1.1 Sample Preparation and Data Acquisition (General Protocol for Sesquiterpenes)

A general protocol for obtaining NMR spectra of a sesquiterpene like **clovene** is as follows:

- Sample Preparation: A sample of pure **clovene** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

- ^1H NMR Spectroscopy: The ^1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans is required.
- 2D NMR Experiments: To establish connectivity and stereochemical relationships, a suite of 2D NMR experiments is crucial. These include:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

2.1.2 Spectral Data and Assignments

While a fully assigned experimental spectrum for **clove** is not available in the cited search results, a typical ^{13}C NMR spectrum of a sesquiterpene will show signals in the aliphatic region (10-60 ppm), olefinic region (100-150 ppm), and potentially signals for quaternary carbons. The ^1H NMR spectrum will display complex multiplets in the aliphatic region and signals for the olefinic protons. Unambiguous assignment requires careful analysis of the 1D and 2D NMR data.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and the absolute configuration if a suitable crystal can be obtained.

2.2.1 Crystallization and Data Collection (General Protocol for Small Molecules)

A general procedure for the X-ray crystallographic analysis of a natural product like **clovene** involves:

- Crystallization: High-purity **clovene** is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling are common techniques to induce the growth of single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation). The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a complete dataset.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Biosynthetic Origin and Synthesis Workflow

Clovene is a product of the acid-catalyzed rearrangement of β -caryophyllene, a widely distributed natural sesquiterpene. This rearrangement involves a complex series of carbocationic intermediates.

Caryophyllene Rearrangement to Clovène

The acid-catalyzed rearrangement of caryophyllene to **clovene** is a classic example of a transannular cyclization. The mechanism involves the protonation of the exocyclic double bond of caryophyllene, leading to a cascade of cyclizations and rearrangements to form the stable

tricyclic **clovene** skeleton. A detailed, step-by-step visualization of this intricate mechanism requires further investigation beyond the scope of the provided search results.

Total Synthesis of Clovène

The total synthesis of **clovène** has been achieved by several research groups, providing a testament to the ingenuity of synthetic organic chemistry. The following diagram illustrates a generalized workflow for a total synthesis of **clovène**, highlighting the key strategic steps.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the total synthesis of **clovène**.

A notable synthetic approach involves the construction of a bicyclic precursor, followed by the strategic formation of the third ring to complete the tricyclic core of **clovène**. Functional group manipulations are then carried out to arrive at the final target molecule.[18]

Conclusion

The chemical structure of **clovène** is a fascinating example of a complex, bridged tricyclic sesquiterpene. Its structural elucidation relies on a combination of advanced spectroscopic techniques, with NMR spectroscopy providing crucial information on connectivity and stereochemistry, and X-ray crystallography offering the ultimate confirmation of its three-dimensional architecture. While detailed experimental structural parameters are not yet widely available, the established synthetic routes and the understanding of its biosynthetic origin from caryophyllene provide a solid foundation for further research into the chemistry and potential applications of this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clovane | C15H24 | CID 10102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Clovane | C15H24 | CID 71311566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rigaku.com [rigaku.com]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. excillum.com [excillum.com]
- 17. nf-itwg.org [nf-itwg.org]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Clovane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13728577#what-is-the-chemical-structure-of-clovane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com